molecular formula C15H21NO2 B15066782 tert-Butyl 2-methyl-3,4-dihydroquinoline-1(2H)-carboxylate

tert-Butyl 2-methyl-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B15066782
M. Wt: 247.33 g/mol
InChI Key: SWQDFQFFZRMEIF-UHFFFAOYSA-N
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Description

tert-Butyl 2-methyl-3,4-dihydroquinoline-1(2H)-carboxylate (CAS 1483960-11-7) is a synthetic intermediate with a molecular formula of C15H21NO2 and a molecular weight of 247.33 g/mol . This compound belongs to the tetrahydroquinoline class of structures, which are recognized as privileged scaffolds in medicinal chemistry and are core components in a wide range of pharmacological agents . These agents include antiarrhythmic and cardiovascular drugs, anticancer therapeutics, and immunosuppressants . The tert-butyl carbamate (Boc) protecting group on the dihydroquinoline nitrogen atom is a critical feature, enhancing the molecule's stability and making it a versatile building block for further synthetic elaboration in drug discovery campaigns . Recent research underscores the significant value of dihydro- and tetrahydroquinoline derivatives in developing novel therapeutics. For instance, comprehensive structure-activity relationship (SAR) investigations into small-molecule activators of the cardiac calcium pump SERCA2a highlight the importance of such heterocyclic scaffolds for treating heart failure . The structural features of this compound make it a valuable template for the synthesis and optimization of new chemical entities targeting these critical pathways. Researchers are advised to handle this material with care and store it sealed in a dry environment, ideally between 2-8°C, to maintain stability . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

tert-butyl 2-methyl-3,4-dihydro-2H-quinoline-1-carboxylate

InChI

InChI=1S/C15H21NO2/c1-11-9-10-12-7-5-6-8-13(12)16(11)14(17)18-15(2,3)4/h5-8,11H,9-10H2,1-4H3

InChI Key

SWQDFQFFZRMEIF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=CC=CC=C2N1C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-methyl-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a base.

    Carboxylation: The carboxylate group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where carbon dioxide is reacted with phenol derivatives in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl 2-methyl-3,4-dihydroquinoline-1(2H)-carboxylate can undergo oxidation reactions to form quinoline N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions. Electrophilic substitution can occur at the aromatic ring, while nucleophilic substitution can occur at the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Halogenated quinoline derivatives, substituted quinoline derivatives

Scientific Research Applications

tert-Butyl 2-methyl-3,4-dihydroquinoline-1(2H)-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators, providing insights into biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of tert-Butyl 2-methyl-3,4-dihydroquinoline-1(2H)-carboxylate depends on its specific application:

    Pharmacological Activity: The compound may act as an enzyme inhibitor or receptor modulator, interacting with specific molecular targets such as enzymes or receptors to exert its effects.

    Electronic Properties: In materials science, the compound’s electronic properties are utilized in the design of organic semiconductors and LEDs, where it contributes to charge transport and light emission.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The dihydroquinoline scaffold allows diverse substitutions, which significantly influence physicochemical and biological properties. Key analogs include:

Compound Substituents Synthesis Method Yield Key Properties
tert-Butyl 6-benzyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate 6-Benzyl, 4-oxo Suzuki-Miyaura coupling N/A Crystallinity: High; Used in MOR agonist studies
tert-Butyl (S)-6-(3-(pyrrolidin-1-yl)pent-4-en-1-yl)-3,4-dihydroquinoline-1(2H)-carboxylate 6-Pyrrolidinyl Iridium-catalyzed amination 94% Optical purity: 92% ee; NMR-confirmed structure
tert-Butyl 6-chloro-3-fluoro-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate 6-Chloro, 3-fluoro, 4-oxo Fluorination with NFSI 67% m.p. 101–105°C; Bioactivity: Potential kinase inhibition
tert-Butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate 6-Methoxy Pd-catalyzed coupling N/A logP: 3.45; Applications: CNS drug intermediates
tert-Butyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate 5-Methyl Alkylation/Protection N/A Discontinued (CymitQuimica); Likely lower steric hindrance than 6-substituted

Key Observations :

  • Positional Effects : Methyl groups at the 2-position (target compound) vs. 5- or 6-positions (analogs) alter steric and electronic profiles. For example, 6-methoxy derivatives (logP = 3.45) are more lipophilic than 2-methyl analogs (predicted logP ~2.8).
  • Biological Relevance : Bulky substituents (e.g., 6-benzyl ) enhance μ-opioid receptor (MOR) binding affinity, while smaller groups (e.g., methyl) may improve metabolic stability.
  • Synthetic Complexity : Fluorinated derivatives (e.g., 3-fluoro-6,7-dimethoxy ) require specialized catalysts (Ru(II)) but achieve high enantiopurity (90% ee) .

Physicochemical and Spectral Properties

  • NMR Trends: 1H NMR: Methyl groups in dihydroquinolines typically resonate at δ 1.2–1.6 ppm (tert-butyl) and δ 2.3–2.8 ppm (aromatic methyl). For example, tert-butyl 6-(3-oxopropyl)-3,4-dihydroquinoline-1(2H)-carboxylate shows tert-butyl signals at δ 1.52 ppm . 13C NMR: The Boc carbonyl appears at δ 154–174 ppm, while methyl carbons range from δ 17–25 ppm .
  • Optical Activity : Chiral centers (e.g., sulfinamide derivatives ) exhibit specific rotations (e.g., [α]D28 = -2.0 for pyrrolidinyl-substituted analogs ).

Biological Activity

tert-Butyl 2-methyl-3,4-dihydroquinoline-1(2H)-carboxylate is a compound belonging to the quinoline family, which is recognized for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H17NO2C_{13}H_{17}NO_2 with a molecular weight of approximately 219.28 g/mol. The compound features a tert-butyl ester group, a methyl group, and a dihydroquinoline core structure, which contribute to its reactivity and biological properties.

Antimicrobial Activity

Quinoline derivatives, including this compound, have demonstrated significant antimicrobial properties. Various studies indicate that these compounds exhibit activity against a range of bacteria and fungi. For instance, research has shown that related quinoline compounds can disrupt bacterial cell walls and inhibit enzyme activity critical for microbial survival.

Antiviral Activity

Research highlights the potential of quinoline derivatives in combating viral infections. In vitro studies suggest that certain analogs possess inhibitory effects against viruses such as Hepatitis B Virus (HBV). The mechanism involves interference with viral replication processes, making these compounds candidates for further investigation in antiviral drug development .

Anticancer Properties

The anticancer activity of quinoline derivatives has been widely studied. Compounds similar to this compound have shown promise in inhibiting tumor growth in various cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis (programmed cell death) and inhibit angiogenesis (formation of new blood vessels) in tumors .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • DNA Interaction : Quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : Many quinolines act as inhibitors of key enzymes involved in metabolic pathways essential for cellular function.

Comparative Analysis with Related Compounds

A comparative analysis of the structural similarities among various quinoline derivatives reveals insights into their biological activities. The following table summarizes some related compounds along with their molecular formulas and observed activities:

Compound NameMolecular FormulaAntimicrobial ActivityAntiviral ActivityAnticancer Activity
tert-butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylateC14H18BrNO2ModerateWeakStrong
tert-butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylateC15H19NO3StrongModerateModerate
tert-butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylateC15H20N2O3WeakStrongStrong

This table illustrates the diversity in biological activities among structurally similar compounds, emphasizing the importance of specific functional groups in determining pharmacological effects.

Case Studies

Several case studies have been conducted to evaluate the efficacy of quinoline derivatives in clinical settings:

  • Study on Antiviral Efficacy : A study investigated the antiviral potential of a related compound against HBV using an in vitro model. The compound demonstrated significant inhibition at concentrations as low as 10 µM while maintaining low cytotoxicity levels .
  • Anticancer Research : In vitro experiments on various cancer cell lines showed that this compound induced apoptosis and inhibited proliferation at micromolar concentrations. These findings suggest its potential as a lead compound for cancer therapy .

Q & A

Q. Basic Research Focus

  • Storage : Seal in dry conditions at 2–8°C to prevent hydrolysis of the Boc group .
  • Hazards : Compounds may exhibit acute toxicity (H302) and skin/eye irritation (H315, H319); use PPE (gloves, goggles) and work in a fume hood .
  • Disposal : Follow local regulations for organic waste, avoiding aqueous release due to potential ecotoxicity .

How do contradictory NMR or HRMS data arise in structural characterization, and how should they be resolved?

Advanced Research Focus
Data discrepancies may stem from:

  • Impurities : Side products (e.g., de-Boc derivatives) can alter NMR shifts. Purify via silica gel chromatography (hexane:acetone gradients) .
  • Tautomerism : Enol-keto tautomerism in dihydroquinolinones causes split peaks in ¹³C NMR. Use DMSO-d₆ to stabilize dominant tautomers .
  • Isotopic patterns : HRMS isotopic clusters (e.g., [M+Na]⁺ vs. [M+K]⁺) must be computationally matched to avoid misassignment .

What role does the Boc group play in X-ray crystallographic studies of dihydroquinoline derivatives?

Advanced Research Focus
The Boc group stabilizes molecular conformation by:

  • Reducing flexibility : Its bulky structure restricts rotational freedom, aiding crystal lattice formation .
  • Enhancing solubility : Boc-protected derivatives dissolve better in organic solvents (e.g., CHCl₃), facilitating crystallization .
    Crystallographic data (e.g., CCDC entries) confirm bond lengths and angles critical for modeling receptor interactions .

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